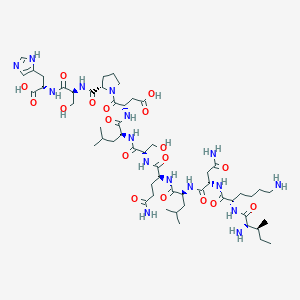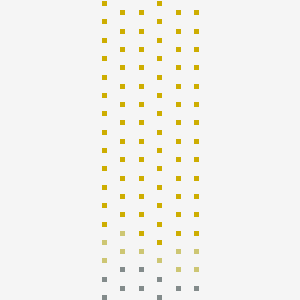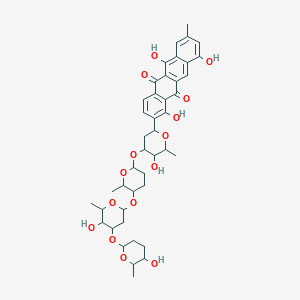
Galtamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galtamycin is a natural product that is produced by the bacterium Streptomyces sp. ATCC 700974. It belongs to the macrolide family of antibiotics, which are known for their ability to inhibit bacterial protein synthesis. Galtamycin has been found to have potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a promising candidate for use in the treatment of various bacterial infections.
Aplicaciones Científicas De Investigación
Antibiotic Properties and Biosynthesis
Galtamycin, an antibiotic produced by Streptomyces sp., belongs to the anthracyclines group. It was first isolated from a soil sample in the Gorno-Altai Autonomous Region. This antibiotic, comprising a chromophore and three unidentified sugars, is unique in its class, primarily distinguished by the absence of the UV absorption maximum at 230-240 nm, which is common in other anthracyclines. However, its antitumor activity is relatively low, and it has shown to be inactive against various gram-positive, gram-negative organisms, and fungi (Korobkova, Singal, Ivanitskaia, Kudinova, & Karbyshev, 1986).
Chemical Structure Analysis
The chemical structure of galtamycin has been elucidated using 1H NMR, 13C NMR, and mass spectroscopy. It includes an unusual aglycone called galtamycinone, which contains a C-glycoside bond, and is glycosylated with a trisaccharide consisting of two fragments of L-rodinose and one fragment of D-olivose. This unique composition sets galtamycin apart from other anthracycline antibiotics (Murenets, Kudinova, Kliuev, Shashkov, & Iartseva, 1988).
Inhibitory Activity Against Human Cytomegalovirus Protease
Galtamycin has demonstrated inhibitory activity against Human Cytomegalovirus (HCMV) protease. Along with two other naphthacenequinone glycosides (quanolirones I and II), isolated from Streptomyces sp. WC76535, galtamycin has shown promising results in inhibiting HCMV protease, which is crucial in the life cycle of the virus. The IC50 values of galtamycin against HCMV protease indicate its potential as an antiviral agent (Qian-Cutrone, Kolb, McBrien, Huang, Gustavson, Lowe, & Manly, 1998).
Genetic Analysis for Biosynthetic Gene Cluster
Research on the biosynthetic gene cluster for galtamycin B and saquayamycin Z, another compound derived from the same cluster as galtamycin, has provided insights into the assembly of their saccharide chains. This study by Erb et al. (2009) has helped understand the glycosyltransferase genes involved and shed light on the biosynthetic pathways of these compounds, highlighting the sophisticated genetic machinery behind the production of such complex molecules (Erb, Luzhetskyy, Hardter, & Bechthold, 2009).
Chromophore Structure in Galtamycin
Another study focusing on the chromophore moiety of galtamycin, galtamycinone, revealed its structure as 1,4,6-trioxy-10 [4 (e), 5 (e)-dioxy-6 (e)-methyl-tetrahydropyran-2(e)-yl]-8-methyl tetracendion-5,12. This discovery of a new type of anthracycline chromophores containing a C-glycoside bond in its molecule has expanded the understanding of anthracycline structural diversity (Murenets, Kudinova, Kliuev, Chernyshev, & Shorshnev, 1986).
Propiedades
Número CAS |
103735-89-3 |
|---|---|
Nombre del producto |
Galtamycin |
Fórmula molecular |
C43H52O15 |
Peso molecular |
808.9 g/mol |
Nombre IUPAC |
1,6,10-trihydroxy-2-[5-hydroxy-4-[5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-8-methyltetracene-5,12-dione |
InChI |
InChI=1S/C43H52O15/c1-17-12-25-24(28(45)13-17)14-26-37(42(25)50)41(49)23-7-6-22(40(48)36(23)43(26)51)30-15-31(38(46)20(4)52-30)57-34-11-9-29(19(3)54-34)56-35-16-32(39(47)21(5)55-35)58-33-10-8-27(44)18(2)53-33/h6-7,12-14,18-21,27,29-35,38-39,44-48,50H,8-11,15-16H2,1-5H3 |
Clave InChI |
KQEPMSUORBBRDK-UHFFFAOYSA-N |
SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3CCC(OC3C)OC4CC(OC(C4O)C)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C=C8C(=CC(=CC8=C7O)C)O)O)O |
SMILES canónico |
CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3CCC(OC3C)OC4CC(OC(C4O)C)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C=C8C(=CC(=CC8=C7O)C)O)O)O |
Sinónimos |
galtamycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



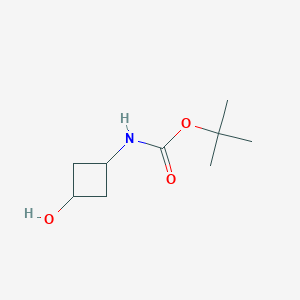
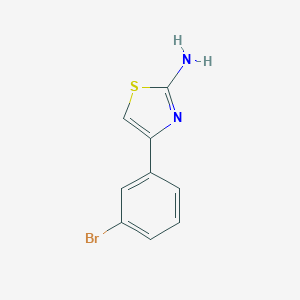
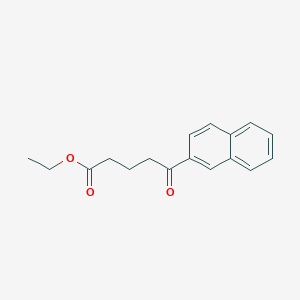
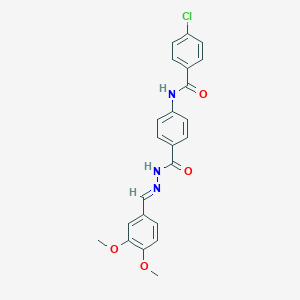
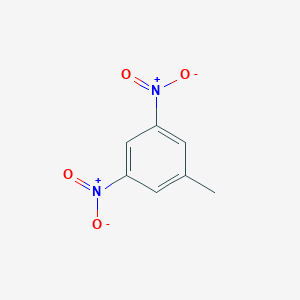
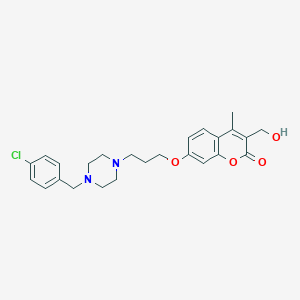
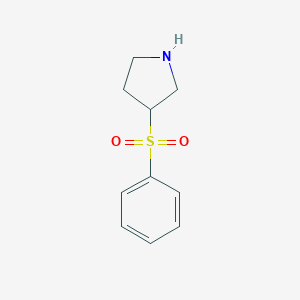

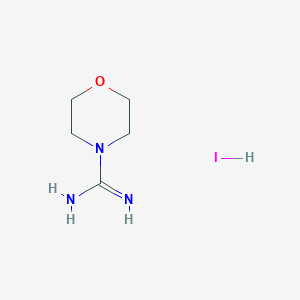
![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)
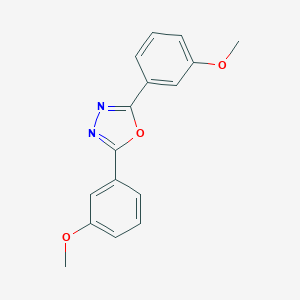
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)
